N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazin-3-one core substituted with a phenylsulfanyl group at position 8 and an acetamide-linked 2,3-dihydro-1,4-benzodioxin moiety at position 2. Synthesis likely involves coupling reactions between activated acetic acid derivatives and heterocyclic amines, as seen in structurally related compounds (e.g., ). Characterization via $ ^1H $ NMR, IR, and mass spectrometry is standard for such derivatives.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-18(23-14-6-7-16-17(12-14)30-11-10-29-16)13-26-21(28)25-9-8-22-20(19(25)24-26)31-15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRWNMSNHVTMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)N4C=CN=C(C4=N3)SC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the formation of the triazolopyrazine core. The final step involves the acylation of the intermediate compound to introduce the acetamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparisons:
Core Heterocycles: The 1,2,4-triazolo[4,3-a]pyrazinone core in the target compound is distinct from thieno[3,2-d]pyrimidinone () in electronic properties. The triazolo-pyrazinone system offers nitrogen-rich sites for hydrogen bonding, whereas the thieno-pyrimidinone core includes a sulfur atom, enhancing π-delocalization.
Substituent Effects: Phenylsulfanyl vs. Methoxy: The phenylsulfanyl group in the target compound introduces stronger electron-withdrawing effects and steric bulk compared to methoxy substituents (e.g., ). This may alter metabolic stability and enzyme inhibition profiles. Benzodioxinyl vs.
Synthetic Routes: The target compound’s synthesis likely parallels methods for triazolo-pyrazinone derivatives, such as coupling reactions using cesium carbonate and DMF (). However, the phenylsulfanyl group may require thiol- or sulfide-specific coupling conditions.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications. The unique structural features of this compound suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzodioxin moiety : Known for its role in various biological activities.
- Triazolo-pyrazine structure : Associated with antimicrobial and anti-inflammatory properties.
- Acetamide group : Often linked to enhanced solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 422.5 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-Diabetic Potential
The compound has been evaluated for its anti-diabetic activity through α-glucosidase enzyme inhibition studies. In vitro assays indicated that certain derivatives could effectively inhibit this enzyme, suggesting potential use in managing postprandial hyperglycemia .
Anti-inflammatory Effects
Compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin) have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The acetamide group may facilitate binding to active sites on enzymes like α-glucosidase.
- Receptor Interaction : The triazolo-pyrazine segment could modulate receptor activity involved in inflammation and metabolic regulation.
- Cell Membrane Disruption : Antimicrobial effects may result from the compound's ability to integrate into bacterial membranes.
Q & A
Basic: What are the key steps and analytical techniques for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step reactions starting with heterocyclic precursors (e.g., triazolopyrazine cores) and functionalization via amidation or sulfanylacetamide coupling. Critical steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives with amine-containing intermediates under controlled pH and temperature (e.g., DMF as solvent, 60–80°C) .
- Sulfanyl group introduction : Using thiol-containing reagents (e.g., phenylsulfanyl derivatives) in the presence of coupling agents like EDCI/HOBt .
Characterization : - HPLC for purity assessment (>95% purity threshold) .
- NMR spectroscopy (1H/13C) to confirm regioselectivity and structural integrity, with emphasis on distinguishing benzodioxin and triazolopyrazine proton environments .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- 1H/13C NMR : Analyze chemical shifts for the benzodioxin moiety (δ 4.2–4.5 ppm for dihydro protons) and triazolopyrazine ring (δ 8.0–8.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in triazole ring formation .
- Implement reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for sulfanyl group coupling, reducing trial-and-error experimentation .
- Combine machine learning with experimental data to refine solvent/catalyst choices (e.g., predicting DMF vs. DMSO efficacy) .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
- Dose-response profiling : Conduct IC50 assays across multiple cell lines (e.g., cancer vs. normal) to validate target specificity .
- Off-target screening : Use kinase/GPCR panels to identify non-specific interactions .
- Structural analogs : Compare bioactivity with derivatives (e.g., substituting phenylsulfanyl with pyrrolidinyl groups) to isolate pharmacophore contributions .
Advanced: What statistical experimental design methods optimize synthesis conditions?
Answer:
- Factorial design : Screen variables (temperature, catalyst loading, solvent) to identify critical parameters for yield optimization .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity .
- Taguchi arrays : Reduce experimental runs while maintaining resolution (e.g., L9 orthogonal array for 4 factors at 3 levels) .
Basic: What are the stability and solubility profiles of this compound under laboratory conditions?
Answer:
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; note susceptibility to hydrolysis at the amide bond .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Typically, logP >3 indicates poor aqueous solubility, necessitating formulation with cyclodextrins or liposomes .
Advanced: How to address regioselectivity challenges during triazolopyrazine functionalization?
Answer:
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer sulfanyl or acetamide coupling to the desired position .
- Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura cross-coupling to control C-H activation sites .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 25°C vs. reflux) to favor one regioisomer over another .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify the phenylsulfanyl group (e.g., electron-withdrawing vs. donating substituents) and assess changes in bioactivity .
- Crystallography : Solve X-ray structures of compound-target complexes (e.g., kinase inhibitors) to identify key binding interactions .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Basic: What strategies improve the aqueous solubility of this compound for in vitro assays?
Answer:
- Salt formation : Convert the free base to a hydrochloride or mesylate salt .
- Co-solvents : Use PEG 400 or ethanol (≤10% v/v) in assay buffers without compromising cell viability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .
Advanced: How to investigate enzyme inhibition mechanisms using this compound?
Answer:
- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Molecular dynamics simulations : Model compound-enzyme interactions to identify critical residues (e.g., catalytic triad in proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
